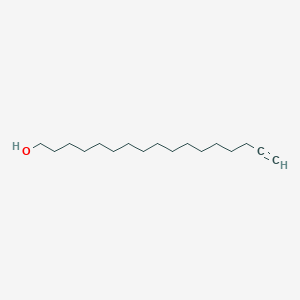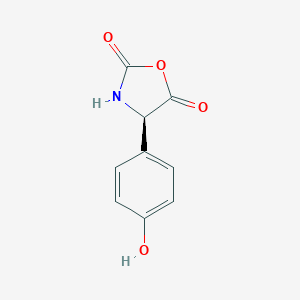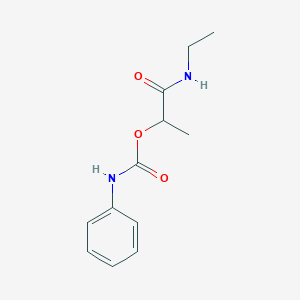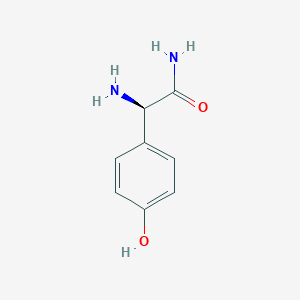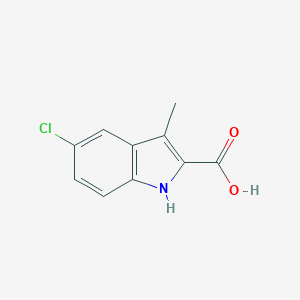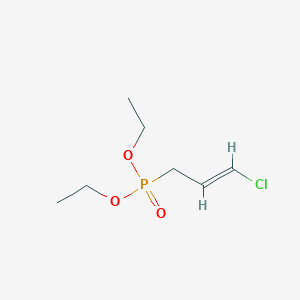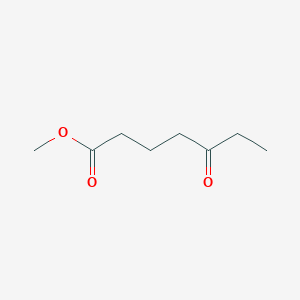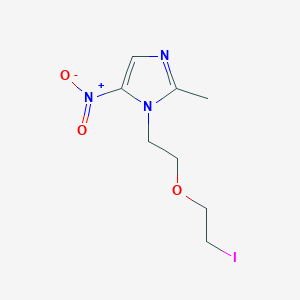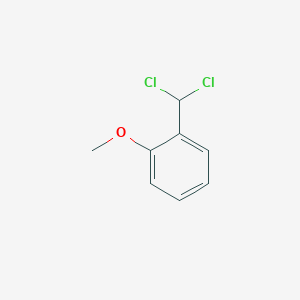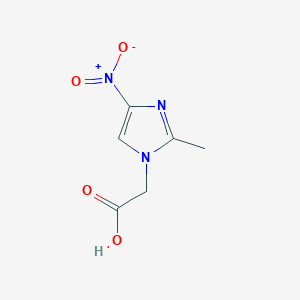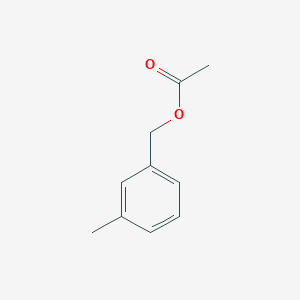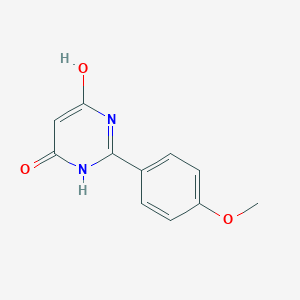
6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methoxyphenyl group and two hydroxyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone typically involves the condensation of 4-methoxybenzaldehyde with urea in the presence of a base, followed by cyclization. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2-(4-methoxyphenyl)-4(3H)-pyrimidinone: Unique due to the presence of both hydroxyl and methoxy groups on the pyrimidine ring.
2-(4-Methoxyphenyl)-4,6-dihydroxyquinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.
2-(4-Methoxyphenyl)-4,6-dihydroxybenzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of hydroxyl and methoxy groups on the pyrimidine ring allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
15726-40-6 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-hydroxy-2-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)11-12-9(14)6-10(15)13-11/h2-6H,1H3,(H2,12,13,14,15) |
InChI Key |
OMQCIMRXTOGWRU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O |
Synonyms |
6-HYDROXY-2-(4-METHOXYPHENYL)-4(3H)-PYRIMIDINONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



